molecular formula C6H8Cl3N3 B11783419 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride

2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride

Cat. No.: B11783419
M. Wt: 228.5 g/mol
InChI Key: WDDAYBKBGHDSHG-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3 and a molecular weight of 228.5 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. The compound is characterized by its pyrimidine ring structure, which is substituted with chlorine atoms at the 4 and 6 positions, and an ethanamine group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid . The reaction is carried out under reflux conditions, followed by cooling and vacuum distillation to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding aldehydes or acids.

    Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Condensation: Catalysts like p-toluenesulfonic acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce pyrimidine carboxylic acids.

Scientific Research Applications

2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit viral replication and nitric oxide production sets it apart from other similar compounds.

Properties

Molecular Formula

C6H8Cl3N3

Molecular Weight

228.5 g/mol

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H7Cl2N3.ClH/c7-5-4(1-2-9)6(8)11-3-10-5;/h3H,1-2,9H2;1H

InChI Key

WDDAYBKBGHDSHG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCN)Cl.Cl

Origin of Product

United States

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